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Hexahydro-1,3,5-trioctyl-1,3,5-triazine

Cat. No.: B13134143
CAS No.: 94279-01-3
M. Wt: 423.8 g/mol
InChI Key: CHPWHRVLSQHJNK-UHFFFAOYSA-N
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Description

Hexahydro-1,3,5-trioctyl-1,3,5-triazine is a chemical compound with the molecular formula C27H57N3 and a molecular weight of 423.76 g/mol . It is characterized by a density of approximately 0.865-0.866 g/cm³ and a high boiling point of 491.3°C at 760 mmHg . The compound also has a flash point of about 212.9°C, indicating its stability under standard handling conditions . As a member of the hexahydro-s-triazine family, its structure consists of a six-membered triazine ring in a saturated (hexahydro) conformation substituted with three octyl chains . While specific biomedical or materials science applications for this particular octyl-derivative are not well-documented in the available literature, related triazine compounds are known to serve as key intermediates in organic synthesis and have been explored for their antimicrobial properties, often acting through a formaldehyde-release mechanism . This reagent is presented for further investigation and development in research settings. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H57N3 B13134143 Hexahydro-1,3,5-trioctyl-1,3,5-triazine CAS No. 94279-01-3

Properties

CAS No.

94279-01-3

Molecular Formula

C27H57N3

Molecular Weight

423.8 g/mol

IUPAC Name

1,3,5-trioctyl-1,3,5-triazinane

InChI

InChI=1S/C27H57N3/c1-4-7-10-13-16-19-22-28-25-29(23-20-17-14-11-8-5-2)27-30(26-28)24-21-18-15-12-9-6-3/h4-27H2,1-3H3

InChI Key

CHPWHRVLSQHJNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1CN(CN(C1)CCCCCCCC)CCCCCCCC

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies for Hexahydro 1,3,5 Trioctyl 1,3,5 Triazine

Optimized Reaction Pathways for Hexahydro-1,3,5-trioctyl-1,3,5-triazine Synthesis

The foundational synthesis for N,N',N''-trisubstituted hexahydro-1,3,5-triazines involves the reaction of three equivalents of a primary amine with three equivalents of formaldehyde (B43269). wikipedia.org For the target compound, this translates to the condensation of octylamine (B49996) and formaldehyde. Modern synthetic approaches have refined this process to enhance its efficiency and sustainability.

The synthesis of this compound is inherently a multicomponent reaction, where three molecules of octylamine and three molecules of formaldehyde assemble in a "3+3" cycloaddition. researchgate.net This process is typically conducted as a one-pot synthesis, which avoids the need to isolate intermediates, thereby streamlining the procedure and minimizing waste. The reaction proceeds through the formation of an imine intermediate, which then trimerizes to form the stable hexahydrotriazine ring. researchgate.net

The efficiency of this one-pot approach can be influenced by various reaction parameters. The choice of solvent, temperature, and the source of formaldehyde (e.g., aqueous formaldehyde or paraformaldehyde) can impact reaction time and final product yield.

Table 1: Comparison of One-Pot Synthetic Conditions for N-Substituted Hexahydrotriazines

Parameter Condition A Condition B Condition C
Formaldehyde Source Paraformaldehyde Aqueous Formaldehyde (37%) Paraformaldehyde
Amine Octylamine Aniline Substituted Aniline
Solvent Toluene None (Neat) Polyethylene Glycol (PEG-400)
Temperature Reflux 50-80°C Room Temperature
Reaction Time 2-4 hours 1 hour 5-7 minutes
Yield Good to Excellent High 70-95% ingentaconnect.com

| Work-up | Solvent Evaporation, Recrystallization | Direct Collection | Precipitation with Water |

This table presents generalized and comparative data based on typical synthesis protocols for related hexahydrotriazines.

To further optimize the synthesis, various catalysts have been explored. The condensation reaction can be sensitive to pH, but catalyst systems have been developed to promote the reaction under neutral or mildly acidic/basic conditions. ingentaconnect.com Lewis acids supported on silica (B1680970) gels have been shown to be effective catalysts for the cyclotrimerization of nitriles to form aromatic 1,3,5-triazines, and similar principles can be applied to hexahydrotriazine synthesis to enhance reaction rates. chim.it

Process intensification techniques, such as the use of microwave irradiation or sonochemistry (ultrasound), have been successfully applied to the synthesis of 1,3,5-triazine (B166579) derivatives. chim.itnih.gov These methods can dramatically reduce reaction times and improve energy efficiency. For instance, sonochemical protocols have enabled the synthesis of some 1,3,5-triazine derivatives in as little as five minutes in an aqueous medium. nih.gov Microwave-assisted synthesis under solvent-free conditions also represents an efficient and environmentally friendly procedure for preparing triazine structures. chim.it

Adherence to green chemistry principles is a growing focus in chemical manufacturing. For the synthesis of this compound, this involves several strategies aimed at reducing environmental impact.

Atom Economy : The "3+3" condensation reaction exhibits excellent atom economy, with water being the only byproduct. wikipedia.org

Use of Safer Solvents : Research has demonstrated the use of environmentally benign solvents. Polyethylene glycol (PEG-400) has been used as a reusable and effective medium for the synthesis of hexahydro-sym-triazines. ingentaconnect.combenthamdirect.com Sonochemical methods have successfully employed water as a solvent, eliminating the need for volatile organic compounds (VOCs). nih.gov

Solvent-Free Conditions : Solvent-free methodologies offer significant environmental benefits. "Grindstone" techniques, where reactants are ground together, have been used with PEG-400 to produce hexahydrotriazines in minutes with excellent yields. ingentaconnect.combenthamdirect.com Catalyst-assisted, solvent-free reactions using yttrium salts have also been reported for related triazine syntheses. chim.it

Table 2: Application of Green Chemistry Principles to Hexahydrotriazine Synthesis

Green Chemistry Principle Conventional Method Green Alternative Benefit
Solvent Use Organic solvents (e.g., Toluene) Water, PEG-400, or solvent-free Reduced VOC emissions, improved safety ingentaconnect.comnih.gov
Energy Consumption Conventional heating (hours) Microwave, Ultrasound (minutes) Reduced energy use, faster production chim.itnih.gov
Catalysis Stoichiometric reagents Reusable catalysts (e.g., supported Lewis acids) Reduced waste, catalyst can be recycled chim.it

| Process Simplicity | Multi-step with purification | One-pot, simple work-up | Minimized waste streams, increased efficiency researchgate.net |

Functionalization and Structural Modification of the Hexahydrotriazine Core

Structural modifications of the hexahydro-1,3,5-triazine scaffold can be achieved either by derivatizing the pre-formed ring or by altering the starting materials used in its synthesis.

For the this compound molecule, the three nitrogen atoms of the heterocyclic core are already tertiary, each bonded to two methylene (B1212753) groups within the ring and one octyl group. Consequently, these nitrogen atoms cannot undergo further direct N-alkylation or N-acylation reactions under standard conditions, as they lack the requisite N-H bond for substitution.

However, the synthesis of the related class of N,N',N''-triacyl-1,3,5-triazines is well-established. These compounds are not prepared by acylating a pre-formed hexahydrotriazine but are instead synthesized through the condensation of carboxamides with formaldehyde, often in the presence of an acid catalyst like sulfuric acid. wikipedia.orggoogle.com This process highlights a different synthetic pathway to achieve a functionalized hexahydrotriazine core where acyl groups, rather than alkyl groups, are attached to the nitrogen atoms.

A primary strategy for modifying the structure is to vary the primary amine used in the initial condensation reaction. By substituting octylamine with other primary alkylamines, a wide array of N,N',N''-trialkyl-hexahydro-1,3,5-triazines can be synthesized using the optimized pathways described in section 2.1.

Furthermore, it is possible to create asymmetrical hexahydrotriazines by reacting a mixture of two or more different primary amines with formaldehyde in a single pot. google.comgoogle.com For example, reacting a 2:1 molar ratio of octylamine and a different primary amine (e.g., monoethanolamine) with formaldehyde would theoretically yield a mixture of triazine products, including asymmetrically substituted molecules containing both octyl groups and the other alkyl substituent on the same ring. google.com This approach allows for the fine-tuning of the physicochemical properties of the final compound by incorporating different functionalities on the N-substituents.

Table 3: Examples of Primary Amines for Synthesis of Hexahydrotriazine Analogues

Primary Amine Resulting N-Substituent Potential Property Modification
Butylamine n-Butyl Increased volatility, lower viscosity
Dodecylamine n-Dodecyl Increased hydrophobicity, higher viscosity
Cyclohexylamine Cyclohexyl Introduction of alicyclic character
Benzylamine Benzyl Introduction of aromatic character
Monoethanolamine 2-Hydroxyethyl Increased polarity and hydrogen bonding capability google.com

Synthesis of Polymeric and Framework-Based Hexahydrotriazine Derivatives

The transformation of this compound into polymeric and framework-based materials represents a significant area for potential research and application. The long octyl chains can impart unique properties such as solubility in organic solvents, hydrophobicity, and flexibility to the resulting macromolecular structures. These characteristics are highly desirable in fields such as coatings, additives, and advanced materials.

The synthesis of polymers incorporating the this compound moiety can be envisioned through several polymerization techniques. The stability of the hexahydrotriazine ring is a critical factor in selecting the appropriate polymerization conditions.

One potential approach involves the use of functionalized hexahydrotriazines as monomers. For instance, if this compound could be synthesized with reactive groups on the octyl chains (e.g., hydroxyl, carboxyl, or amino groups), it could serve as a multifunctional monomer in step-growth polymerization. This would allow for the creation of polyesters, polyamides, or polyurethanes with the hexahydrotriazine core integrated into the polymer backbone.

Another strategy could involve the ring-opening polymerization of the hexahydrotriazine ring itself, although this would likely require specific catalytic systems and carefully controlled conditions to avoid decomposition. The resulting polymers would feature a repeating unit derived from the triazine core and could exhibit interesting thermal and mechanical properties.

The table below outlines a hypothetical comparison of potential polymeric derivatives based on analogous systems.

Polymer Type Potential Monomers Polymerization Method Anticipated Properties
PolyurethaneDiisocyanate and a hydroxyl-functionalized this compoundStep-growth polymerizationFlexible, hydrophobic, good adhesion
PolyesterDiacid or diacyl chloride and a hydroxyl-functionalized this compoundStep-growth polymerizationThermoplastic, potentially biodegradable
PolyamideDiacid or diacyl chloride and an amino-functionalized this compoundStep-growth polymerizationHigh strength, good thermal stability

The development of framework-based materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), from this compound is a more complex but potentially rewarding endeavor. The nitrogen atoms within the hexahydrotriazine ring could theoretically act as coordination sites for metal ions in the formation of MOFs. However, the steric hindrance from the three octyl chains would likely pose a significant challenge to the formation of well-ordered, porous structures.

A more plausible approach for creating framework materials would be to first functionalize the octyl chains with appropriate coordinating groups, such as carboxylates or pyridyls. These functionalized triazines could then act as tritopic linkers in the synthesis of MOFs or COFs. The long, flexible octyl chains would likely lead to the formation of flexible or "soft" frameworks with dynamic properties.

The synthesis of such frameworks would typically involve solvothermal or hydrothermal methods, where the functionalized triazine linker is reacted with a metal salt (for MOFs) or self-condenses (for COFs) under elevated temperatures.

The following table presents a hypothetical overview of potential framework-based derivatives.

Framework Type Linker Design Synthetic Approach Potential Characteristics
Metal-Organic Framework (MOF)This compound with terminal carboxylate groups on the octyl chainsSolvothermal reaction with metal salts (e.g., Zn(NO₃)₂, Cu(NO₃)₂)Flexible, hydrophobic pores, potential for gas separation or sensing
Covalent Organic Framework (COF)This compound with terminal amine or aldehyde groups on the octyl chainsSolvothermal self-condensationSoft, porous material, potential for catalysis or as a support

This table is speculative and aims to illustrate potential research directions based on the known chemistry of framework materials.

Elucidation of Molecular Structure and Conformational Dynamics of Hexahydro 1,3,5 Trioctyl 1,3,5 Triazine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in determining the molecular structure of Hexahydro-1,3,5-trioctyl-1,3,5-triazine in both solution and solid states. By examining the interactions of the molecule with electromagnetic radiation, detailed information about its atomic connectivity, functional groups, and dynamic behavior can be obtained.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR would provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methylene (B1212753) protons of the triazine ring and the various methylene and methyl protons of the three octyl chains. Due to the conformational flexibility of the hexahydrotriazine ring, which can undergo ring inversion, the signals for the axial and equatorial protons on the ring may be averaged at room temperature, potentially appearing as a singlet. The octyl chains would exhibit a complex pattern of multiplets, with the terminal methyl group appearing as a triplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. Distinct signals would be expected for the methylene carbons of the triazine ring and the eight unique carbon environments within the octyl chains. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Triazine Ring CH₂~3.1-3.5 (singlet or broad singlet)~70-75
N-CH₂-(CH₂)₆-CH₃~2.3-2.6 (triplet)~50-55
N-CH₂-CH₂ -(CH₂)₅-CH₃~1.4-1.6 (multiplet)~28-32
(CH₂)₅~1.2-1.4 (multiplet)~22-30
CH₂-CH₃~1.2-1.4 (multiplet)~22-23
CH₃~0.8-0.9 (triplet)~14

Note: These are predicted values based on data from similar N-alkyl substituted hexahydro-1,3,5-triazines and may vary depending on the solvent and experimental conditions.

Conformational dynamics, such as ring inversion and nitrogen inversion, can be studied using variable temperature NMR. At lower temperatures, the rate of these processes may slow down sufficiently to allow for the observation of separate signals for axial and equatorial protons and for different ring conformers.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of the C-H and C-N bonds. Strong bands in the region of 2850-2960 cm⁻¹ would be attributed to the symmetric and asymmetric stretching vibrations of the methylene and methyl groups of the octyl chains. The C-N stretching vibrations of the triazine ring are expected to appear in the fingerprint region, typically between 1100 and 1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the triazine ring are often more intense in the Raman spectrum than in the IR spectrum. The C-H stretching and bending modes of the alkyl chains would also be prominent.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C-H Stretch (alkyl)2850-2960 (strong)2850-2960 (strong)
CH₂ Bend (alkyl)~1465 (medium)~1465 (medium)
C-N Stretch (ring)1100-1250 (medium-strong)1100-1250 (weak-medium)
Ring Breathing/DeformationFingerprint RegionProminent in low-frequency region

Note: These are general ranges and the exact peak positions can be influenced by the molecular conformation and intermolecular interactions.

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as electrospray ionization (ESI) or electron ionization (EI) could be employed.

The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to the molecular weight of the compound (C₂₇H₅₇N₃, MW = 423.77 g/mol ). The fragmentation pattern would likely involve the cleavage of the N-alkyl bonds and the fragmentation of the triazine ring. Common fragmentation pathways for N-alkyl triazines include the loss of an octyl radical or an octene molecule. The fragmentation of the triazine ring itself could lead to various smaller nitrogen-containing fragments.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Identity
423[M]⁺ (Molecular Ion)
424[M+H]⁺ (Protonated Molecule)
310[M - C₈H₁₇]⁺
282[M - C₈H₁₅ - C₂H₅]⁺
142[C₈H₁₇-N-CH₂]⁺
113C₈H₁₇⁺

Note: The relative intensities of these fragments would depend on the ionization method and energy.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not publicly documented, studies on other N-substituted hexahydro-1,3,5-triazines suggest that the six-membered ring typically adopts a chair conformation.

In this conformation, the three octyl substituents would occupy equatorial positions to minimize steric hindrance. The bond lengths and angles within the triazine ring would be consistent with those of a saturated heterocyclic system. The long octyl chains would likely adopt an extended, all-trans conformation to maximize van der Waals interactions and achieve efficient crystal packing.

Chiroptical Properties and Stereochemical Investigations (if applicable)

This compound is an achiral molecule as it possesses multiple planes of symmetry and a center of inversion in its most stable conformations. Therefore, it is not expected to exhibit chiroptical properties such as optical rotation or circular dichroism. The stereochemical investigations for this compound would primarily focus on the conformational isomerism of the triazine ring and the rotational isomers of the N-octyl bonds, as discussed in the context of NMR spectroscopy.

Chemical Reactivity and Mechanistic Investigations of Hexahydro 1,3,5 Trioctyl 1,3,5 Triazine

Hydrolytic Stability and Degradation Mechanisms in Various Media

The hydrolytic stability of N-substituted hexahydro-1,3,5-triazines is highly dependent on the pH of the medium. Generally, these compounds are susceptible to acid-catalyzed hydrolysis. In acidic conditions, the ring nitrogen atoms are protonated, which facilitates the cleavage of the carbon-nitrogen bonds, leading to the decomposition of the triazine ring to yield the corresponding primary amine and formaldehyde (B43269). researchgate.net For Hexahydro-1,3,5-trioctyl-1,3,5-triazine, the expected hydrolysis products would be octylamine (B49996) and formaldehyde.

The rate of hydrolysis is strongly influenced by the pH. For instance, the hydrolysis of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine is significantly faster in acidic conditions compared to neutral or alkaline environments. acs.org It is reasonable to assume that this compound would exhibit similar pH-dependent stability. However, the bulky octyl groups may sterically hinder the approach of hydronium ions to the nitrogen atoms, potentially leading to a slower rate of hydrolysis compared to derivatives with smaller N-substituents. Conversely, the high lipophilicity conferred by the octyl chains would render the compound virtually insoluble in aqueous media, which would also limit its hydrolysis rate in such systems.

In alkaline media, N-substituted hexahydro-1,3,5-triazines are generally more stable. researchgate.net Significant degradation is often observed only under more forcing conditions.

Derivative N-Substituent pH Condition for Hydrolysis Expected Hydrolysis Products Relative Stability
1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine-CH₂CH₂OHAcidicMonoethanolamine, FormaldehydeLow in acidic media researchgate.net
1,3,5-Trimethyl-hexahydro-s-triazine-CH₃AcidicMethylamine, FormaldehydeLow in acidic media researchgate.net
This compound-C₈H₁₇AcidicOctylamine, FormaldehydeExpected to be low in acidic media, but potentially slower than smaller alkyl derivatives due to steric hindrance and low aqueous solubility.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of the hexahydro-1,3,5-triazine ring is characterized by the nucleophilicity of the nitrogen atoms and the electrophilicity of the methylene (B1212753) carbons.

Nucleophilic Reactivity: The lone pairs of electrons on the nitrogen atoms make them susceptible to attack by electrophiles. N,N',N''-trisubstituted hexahydro-1,3,5-triazines can function as tridentate ligands in coordination chemistry, binding to metal centers. wikipedia.org The basicity of the nitrogen atoms in this compound is expected to be slightly enhanced by the electron-donating inductive effect of the octyl groups, making it a reasonably good Brønsted-Lowry base.

Electrophilic Reactivity: The methylene carbons situated between two nitrogen atoms are electrophilic and can be attacked by nucleophiles, often leading to ring-opening reactions, which are discussed in more detail in the following section. The reactivity towards nucleophiles can be influenced by the nature of the N-substituents. Electron-donating alkyl groups, such as octyl groups, would be expected to slightly decrease the electrophilicity of the methylene carbons compared to electron-withdrawing groups.

Ring-Opening Reactions and Subsequent Transformations

A characteristic reaction of 1,3,5-triazines is their susceptibility to ring-opening under the influence of various nucleophilic reagents. researchgate.netresearchgate.net These reactions are fundamental to the use of 1,3,5-triazines as synthetic intermediates. The reaction with a nucleophile typically involves the cleavage of a C-N bond, and the triazine can act as a precursor to formyl groups or other functional moieties. researchgate.netresearchgate.net

The general mechanism involves the nucleophilic attack on a methylene carbon, followed by ring cleavage. A wide range of nucleophiles, including amines, ammonia (B1221849), amides, hydroxylamine, and compounds with active methylene groups, can induce the ring-opening of 1,3,5-triazines. researchgate.netresearchgate.net For example, the reaction of 1,3,5-triazine (B166579) with amines leads to the formation of amidines in high yields. researchgate.netresearchgate.net

In the case of this compound, the bulky octyl groups would likely impose significant steric hindrance, potentially slowing down the rate of nucleophilic attack and ring-opening compared to less substituted triazines. However, once the reaction is initiated, subsequent transformations could lead to a variety of products depending on the nature of the nucleophile and the reaction conditions.

Thermal Decomposition Pathways and Kinetic Studies

Specific kinetic studies on the thermal decomposition of this compound are not readily found in the literature. However, the thermal stability of related N-substituted triazines can provide some insight. The thermal stability of nitrogen-rich compounds, including triazine derivatives, is an area of active research, particularly for energetic materials. mdpi.com For non-energetic N-alkyl derivatives, thermal decomposition would likely involve the cleavage of the C-N bonds of the triazine ring and the C-N bonds connecting the alkyl groups.

For comparison, studies on the thermal decomposition of Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) show that decomposition begins around 200°C, with a complex mechanism involving N-NO₂ bond homolysis and ring cleavage. nih.gov While the decomposition of the trio-octyl derivative will not involve the energetic nitro groups, it is expected to be more thermally stable. High molecular weight and the presence of long alkyl chains generally lead to higher boiling points and potentially higher decomposition temperatures compared to smaller analogs like the triethyl derivative, which has a boiling point of 207-208 °C. chemicalbook.com

Compound N-Substituent Decomposition Onset/Boiling Point Notes
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX)-NO₂Decomposition ~200 °C nih.govEnergetic material; decomposition is exothermic.
Hexahydro-1,3,5-triethyl-s-triazine-C₂H₅Boiling Point 207-208 °C chemicalbook.comNon-energetic liquid.
This compound-C₈H₁₇Not availableExpected to have a higher boiling point and decomposition temperature than the triethyl analog due to increased molecular weight and van der Waals forces.

Reactivity as a Chemical Intermediate or Precursor

N,N',N''-trisubstituted hexahydro-1,3,5-triazines are versatile intermediates in organic synthesis. wikipedia.org They are typically formed by the condensation of a primary amine with formaldehyde. wikipedia.org This formation is a reversible process, and under certain conditions, these triazines can serve as a source of the corresponding amine and formaldehyde, making them useful as masked aldehydes or amines.

The general synthesis of N,N',N''-trisubstituted hexahydro-1,3,5-triazines from a primary amine and formaldehyde suggests that this compound can be prepared from octylamine and formaldehyde. wikipedia.org This reaction is an equilibrium process, and the triazine can be considered a stable storage form of these two precursors.

Furthermore, the triazine ring can be a scaffold for constructing more complex molecules through ring-opening and subsequent recyclization reactions. researchgate.netresearchgate.net While specific applications of this compound as a chemical intermediate are not widely reported, its analogous reactivity to other N-alkyl triazines suggests potential utility in this regard, particularly where the introduction of an octylamino-methyl moiety is desired. The high lipophilicity of this compound might make it a useful intermediate in non-polar reaction media.

Computational and Theoretical Studies on Hexahydro 1,3,5 Trioctyl 1,3,5 Triazine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Hexahydro-1,3,5-trioctyl-1,3,5-triazine, such studies would provide insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be employed to determine the most stable conformations of the molecule. The central hexahydro-1,3,5-triazine ring can adopt various conformations, such as chair and boat forms, and the bulky octyl chains introduce a high degree of conformational flexibility.

A systematic conformational search would be required to identify the global minimum energy structure and other low-energy conformers. The relative energies of these conformers would indicate their population distribution at a given temperature. Key parameters that would be calculated include bond lengths, bond angles, and dihedral angles for each stable conformer.

Table 1: Hypothetical DFT Data for Conformational Analysis of this compound

Conformer Relative Energy (kcal/mol) Key Dihedral Angle (N-C-N-C) (degrees) Predicted Population (%)
Chair (equatorial octyl) 0.00 60.5 95.2
Chair (axial octyl) 4.50 -58.9 4.7
Twist-Boat 6.20 35.1, -40.2 <0.1

Note: This table is illustrative and not based on actual experimental or computational data.

Computational methods can predict various spectroscopic parameters, which are invaluable for the identification and characterization of a compound. For this compound, DFT calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and Raman spectra. These predicted spectra could then be compared with experimental data to confirm the structure of the molecule.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for studying static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound would reveal the flexibility of the octyl chains and the conformational changes of the triazine ring in different environments (e.g., in a vacuum or in a solvent).

These simulations could map out the conformational landscape, showing the transitions between different stable and metastable states. This information is crucial for understanding how the molecule behaves in a real-world setting, such as its interaction with other molecules or surfaces.

Reaction Mechanism Predictions and Energy Barrier Calculations

Computational chemistry can be used to explore the potential chemical reactions of this compound. For instance, the mechanism of its formation from octylamine (B49996) and formaldehyde (B43269) could be investigated. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. The energy barriers associated with each step of the reaction can also be calculated, providing an estimate of the reaction rate.

Table 2: Hypothetical Energy Barrier Calculation for a Postulated Reaction of this compound

Reaction Step Reactants Transition State Products Energy Barrier (kcal/mol)
Ring Opening C27H57N3 [C27H57N3]‡ Intermediate 25.8
Hydrolysis C27H57N3 + H2O [C27H58N3O]‡ C8H17NH2 + CH2O 32.1

Note: This table is illustrative and not based on actual experimental or computational data.

Structure-Reactivity Relationship Analysis via Computational Approaches

By systematically modifying the structure of this compound in silico (e.g., by changing the length of the alkyl chain) and calculating various electronic and structural properties, a quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) could be developed. These models would correlate the molecular structure with its predicted reactivity, stability, or other properties of interest. Such an analysis would be valuable for designing new triazine derivatives with desired characteristics.

Applications in Advanced Materials and Chemical Technologies Excluding Biological/clinical

Role as Cross-linking Agents in Polymer Science

Hexahydro-1,3,5-triazine derivatives are recognized for their capacity to act as effective cross-linking agents in polymer science. The triazine ring's structure and the reactivity of its substituent groups allow for the formation of robust three-dimensional polymer networks. This cross-linking enhances the mechanical properties, thermal stability, and chemical resistance of the resulting polymeric materials.

The introduction of long alkyl chains, such as the octyl groups in Hexahydro-1,3,5-trioctyl-1,3,5-triazine, can influence the cross-linking process and the final properties of the polymer. These bulky, nonpolar groups can affect the miscibility of the triazine cross-linker with the polymer matrix and can also introduce a degree of internal plasticization, potentially leading to materials with a balance of rigidity and flexibility.

Research on related triazine-based cross-linked polymers has demonstrated their high thermal stability. For instance, polymers cross-linked with triazine derivatives can exhibit thermal stability up to approximately 400°C. researchgate.net The incorporation of the triazine moiety is a key factor in this enhanced thermal performance. researchgate.net In the context of flame retardancy, triazine-based cross-linked polymers have been shown to act as effective charring agents. When blended with polymers like polypropylene, they contribute to the formation of a stable char layer upon combustion, which insulates the underlying material and impedes the release of flammable volatiles. researchgate.net

Table 1: Thermal Properties of Triazine-Based Cross-linked Polymers

Polymer SystemDecomposition Temperature (°C)Char Residue at 700°C (%)Limiting Oxygen Index (LOI)
Polypropylene (PP)~350<118
PP with Triazine-based IFR>400>2032

Note: IFR denotes Intumescent Flame Retardant. Data is representative of typical triazine-based systems and not specific to the trio-octyl derivative.

Utilization in Resin and Coating Formulations

In the field of resin and coating formulations, hexahydro-1,3,5-triazine derivatives are valued for their ability to improve the performance characteristics of the final products. The incorporation of these compounds can lead to coatings with enhanced durability, adhesion, and resistance to environmental degradation.

Triazine compounds have been successfully integrated into epoxy resin systems, where they can act as hardeners or curing agents. google.com The presence of active hydrogens in some triazine derivatives allows them to react with the epoxide groups of the epoxy resin, leading to a highly cross-linked and robust network. google.com This results in materials with high thermal resistance and mechanical strength. google.com The low dielectric constant of the triazine structure also makes these epoxy compositions suitable for applications in electronic components, such as printed circuit boards. google.com

Development as Additives in Lubricants and Fuel Systems

The unique chemical structure of this compound makes it a candidate for use as an additive in lubricants and fuel systems. The long alkyl chains provide good solubility in hydrocarbon-based fluids, which is a prerequisite for such applications.

In lubricants, triazine derivatives can function as friction modifiers and anti-wear agents. Their ability to form protective films on metal surfaces can help to reduce friction and wear between moving parts, thereby extending the service life of machinery.

As a fuel additive, this compound has been investigated for its potential to control and prevent the formation of deposits in fuel injectors. researchgate.net The accumulation of deposits can impair engine performance, reduce fuel efficiency, and increase emissions. The detergent and dispersant properties of additives derived from long-chain amines, such as octylamine (B49996) (a precursor to the trio-octyl triazine), can help to keep engine components clean.

A United States patent application from 2010 describes the use of hexahydrotriazines, including octyl hexahydro triazine, as additives in fuel compositions to remove or prevent deposits in fuel injection engines. researchgate.net The patent suggests that these additives are effective at concentrations ranging from approximately 1 ppm to 100 ppm. researchgate.net

Application in Heterogeneous Catalysis and Material Synthesis

The field of heterogeneous catalysis has seen the emergence of triazine-based materials as promising catalysts and catalyst supports. The nitrogen-rich triazine ring can act as a coordination site for metal ions, leading to the formation of catalytically active centers.

Triazine-based covalent organic polymers (COPs) have been designed and synthesized for a variety of catalytic applications. rsc.org These materials offer high surface areas, tunable porosity, and excellent chemical stability, making them suitable for use in a range of organic transformations. rsc.org The presence of basic nitrogen atoms within the triazine framework can also impart catalytic activity for certain reactions.

While specific catalytic applications of this compound are not widely documented, its structural motifs are relevant to the synthesis of more complex catalytic systems. For example, triazine-based dendrimers have been used to synthesize bimetallic nanoparticles (e.g., Pd-Cu) that exhibit high catalytic activity in C-C cross-coupling reactions like the Heck and Sonogashira reactions. sapub.org These nanoparticle catalysts have demonstrated high stability and reusability. sapub.org

Function as Scavenging Agents in Industrial Processes

One of the most significant industrial applications of hexahydro-1,3,5-triazine derivatives is as scavenging agents, particularly for the removal of hydrogen sulfide (B99878) (H₂S) from hydrocarbon streams in the oil and gas industry. ataman-chemicals.com H₂S is a toxic, corrosive, and flammable gas that poses significant operational and safety challenges.

This compound, being an oil-soluble compound, is well-suited for this "gas sweetening" process. The reaction mechanism involves the nucleophilic attack of H₂S on the triazine ring, leading to the formation of stable, non-volatile sulfur-containing byproducts. nih.gov

The most commonly used H₂S scavenger is 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine (MEA-triazine). ataman-chemicals.com Computational studies on the reaction mechanism of hexahydro-1,3,5-triazines with H₂S have shown that the triazine molecule can effectively scavenge up to two molecules of H₂S. researchgate.net The reaction proceeds through the formation of a thiadiazine intermediate, followed by further reaction to form a dithiazine. nih.gov The reaction is influenced by factors such as pH, with different reaction pathways observed under varying pH conditions. nih.gov

Table 2: Comparison of H₂S Scavenging Efficiency of Triazine Derivatives

Scavenger TypeH₂S Removal Efficiency (%)Key Byproducts
MEA-TriazineHighDithiazine, Polymeric Solids
MMA-TriazineHighSulfur-containing organics

Note: Data is based on studies of common triazine-based scavengers and illustrates the general function.

Integration into Porous Organic Frameworks and Nanomaterials

The structural rigidity and defined geometry of the triazine ring make it an excellent building block for the construction of porous organic frameworks (POFs) and metal-organic frameworks (MOFs). These materials are characterized by their high porosity, large surface areas, and uniform pore sizes, which make them attractive for applications in gas storage, separation, and catalysis.

Triazine-based covalent organic frameworks (CTFs) are a class of POFs that have been extensively studied. mdpi.com They are typically synthesized through the trimerization of nitrile-containing monomers. The resulting materials exhibit high chemical and thermal stability. mdpi.com

While the direct integration of pre-formed this compound into these frameworks is less common, the triazine moiety itself is a key component. Substituted 1,3,5-triazines with carboxylate functionalities have been used as linkers for the synthesis of MOFs. nih.gov These linkers coordinate with metal ions to create extended crystalline structures with well-defined pores. nih.gov The introduction of functional groups on the triazine linker can be used to tune the properties of the resulting MOF. nih.gov

In the realm of nanomaterials, triazine derivatives have been used to functionalize nanoparticles. For instance, triazine-based dendrimers have been employed to assist in the synthesis of bimetallic nanoparticles with controlled size and morphology. sapub.org

Environmental Transformation and Degradation Pathways of Hexahydro 1,3,5 Trioctyl 1,3,5 Triazine

Sorption and Transport Phenomena in Environmental Matrices

Without any scientific findings on the environmental fate of Hexahydro-1,3,5-trioctyl-1,3,5-triazine, it is not possible to produce a fact-based and scientifically accurate article as requested.

Future Research Directions and Emerging Paradigms for Hexahydro 1,3,5 Trioctyl 1,3,5 Triazine

Integration with Sustainable Chemical Technologies

A significant future direction for research is the alignment of Hexahydro-1,3,5-trioctyl-1,3,5-triazine production and application with the principles of green chemistry. This involves developing more environmentally benign synthetic routes and understanding the compound's lifecycle.

Eco-Friendly Synthesis: Traditional synthesis methods are being challenged by greener alternatives that offer higher yields, shorter reaction times, and milder conditions. jmaterenvironsci.com Research is increasingly focused on protocols that minimize or eliminate the use of hazardous organic solvents, with water being an ideal substitute due to its low cost and safety profile. jmaterenvironsci.comnih.gov Methodologies such as microwave-assisted and ultrasound-assisted synthesis are at the forefront of this shift, demonstrating significant improvements in efficiency and environmental impact for various triazine derivatives. nih.govchim.itmdpi.com Applying these techniques to the synthesis of this compound from octylamine (B49996) and formaldehyde (B43269) could substantially reduce the process's environmental footprint.

Biodegradability: The long-term environmental fate of industrial biocides is a critical consideration. Some triazine-based biocides are noted for being readily biodegradable. rxchemicals.comirowater.com Future research will likely focus on rigorously evaluating the biodegradability of this compound. The presence of the three long octyl chains may influence its environmental persistence and the metabolic pathways involved in its breakdown. Studies on the microbial degradation of s-triazine herbicides have identified specific enzymes and pathways that lead to the cleavage of the triazine ring, ultimately yielding ammonia (B1221849) and carbon dioxide. mdpi.comnih.govresearchgate.net Similar investigations are needed to confirm the degradation pathways and intermediates for N-alkyl substituted hexahydrotriazines.

Advanced Analytical Method Development for Trace Analysis

The effective use and monitoring of this compound in industrial settings, such as metalworking fluids or oil and gas applications, necessitates the development of sensitive and specific analytical methods for its detection at trace levels.

The inherent instability of some hexahydrotriazine compounds can pose a challenge for direct quantification using conventional analytical techniques. nih.gov This has spurred research into more advanced methods capable of accurately measuring the compound in complex matrices.

Future development will likely focus on optimizing and validating methods such as:

Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS): This technique has proven effective for detecting transformation products of other triazine compounds, like RDX, in groundwater at very low detection limits (approximately 0.1 µg/L). nih.gov Its high sensitivity and specificity make it an ideal candidate for quantifying this compound and its potential degradation products.

Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC offers faster analysis times and higher resolution compared to traditional HPLC, making it suitable for high-throughput screening of industrial fluids. chromatographyonline.com Coupling UHPLC with mass spectrometry would provide a powerful tool for reliable control and monitoring.

Table 1: Comparison of Potential Analytical Techniques for this compound
Analytical TechniquePrinciplePotential Advantages for Trace AnalysisReported Applications for Related Triazines
LC/MS/MSSeparation by liquid chromatography followed by mass analysis of parent and fragment ions.High sensitivity and specificity; suitable for complex matrices; allows for internal standard quantification.Detection of RDX transformation products (MNX, DNX, TNX) in groundwater. nih.gov
UHPLC-MSFast separation using ultra-high performance liquid chromatography with mass spectrometry detection.Rapid analysis time; high resolution; reliable quantification.Analysis of additives, including triazine derivatives, in beverages. chromatographyonline.com
Gas Chromatography (GC)Separation of volatile compounds in the gas phase.High separation efficiency for volatile and thermally stable compounds.Challenging due to the thermal instability of some hexahydrotriazines, but can be used with derivatization.

Exploration of Novel Synthetic Routes and Derivatization Possibilities

The primary synthesis of N,N',N''-trisubstituted hexahydro-1,3,5-triazines, including the trioctyl derivative, involves the condensation reaction of three equivalents of a primary amine (octylamine) with three equivalents of formaldehyde. wikipedia.org While this method is straightforward, future research is aimed at improving its efficiency and sustainability.

Green Synthetic Protocols: The application of ultrasound and microwave irradiation represents a significant advancement. nih.govclockss.org These techniques can dramatically shorten reaction times from hours to minutes and increase yields, often while using more environmentally friendly solvents like water or ethanol-water mixtures. jmaterenvironsci.comnih.gov For example, ultrasound-assisted synthesis of 1,3,5-triazine (B166579) derivatives has been shown to be up to 13 times "greener" than conventional heating methods. nih.gov

Table 2: Comparison of Synthetic Methodologies for Triazine Derivatives
MethodologyTypical ConditionsAdvantagesReference
Conventional HeatingRefluxing for several hours (e.g., 5-6 h).Well-established and simple setup. nih.gov
Microwave-AssistedHigh temperature (e.g., 150°C) for a very short time (e.g., 2.5 min).Drastic reduction in reaction time; high yields; cleaner reactions. nih.govchim.it
Ultrasound-Assisted (Sonochemistry)Room temperature or slightly elevated (e.g., 40°C) for a short time (e.g., 5-35 min).Rapid reactions; high yields; energy efficient; often uses green solvents like water. jmaterenvironsci.comnih.govnih.gov

Derivatization Possibilities: The hexahydro-1,3,5-triazine core is a versatile scaffold for chemical modification. Future research could explore the derivatization of this compound to create new molecules with tailored properties. This could involve reactions to modify the octyl side chains or to functionalize the triazine ring itself, although the latter is less common for the saturated hexahydro form. Such derivatization could lead to compounds with enhanced biocidal activity, improved solubility, or the ability to covalently bond to polymer matrices. researchgate.net

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms governing the formation, function, and degradation of this compound is crucial for optimizing its use and predicting its behavior.

Formation Mechanism: The synthesis of N-substituted hexahydro-1,3,5-triazines is a classical Mannich-type reaction. clockss.org Computational and experimental studies suggest the reaction proceeds through a stepwise addition of the amine to formaldehyde. researchgate.net This process involves the formation of hemiaminal and imine intermediates, which then cyclize to form the stable six-membered triazine ring. wikipedia.orgresearchgate.net A deeper understanding of the kinetics and thermodynamics of these steps could allow for better control over the reaction and minimization of byproducts.

Mechanism of Action and Degradation: As a biocide, this compound functions as a formaldehyde-releaser. stle.orgirowater.com The triazine ring can undergo hydrolysis, especially under acidic conditions, to release formaldehyde, which is the active antimicrobial agent. acs.org The rate of this hydrolysis is highly dependent on pH and temperature. acs.org Further research is needed to fully elucidate the degradation pathways in complex industrial fluids, which may involve reactions with other chemical species present, such as hydrogen sulfide (B99878) (H₂S) in oilfield applications. acs.org Studies on related compounds show that reactions can lead to the formation of other heterocyclic structures like thiadiazines. acs.org

Design of Next-Generation Functional Materials Based on this compound

The unique chemical structure of triazines makes them valuable building blocks in materials science. wikipedia.org While much of the research has focused on aromatic 1,3,5-triazines, the saturated hexahydrotriazine core also offers potential, particularly for creating novel polymers and functional additives.

Polymer Additives: With its three long, hydrophobic octyl chains, this compound is inherently suited for use as an additive in non-polar materials. It could function as a plasticizer, a lubricating agent, or a compatibilizer in polymer blends. Its biocidal properties could also be imparted to materials, creating antimicrobial plastics or coatings.

Monomers for Novel Polymers: The triazine ring can be a core component of polymer backbones. Researchers have developed sequence-defined polymers using a triazine core that are not based on peptide bonds, offering stable backbones not subject to enzymatic hydrolysis. pnnl.gov While this work often uses aromatic triazines, the principles could be adapted. For example, derivatives of this compound could be synthesized with reactive groups on the octyl chains (e.g., terminal vinyl or hydroxyl groups), allowing them to be polymerized into novel materials. The incorporation of the triazine moiety can enhance thermal stability and chemical resistance in the resulting polymers. ontosight.aimdpi.com For example, 1,3,5-Triacryloylhexahydro-1,3,5-triazine is a related monomer used for polymerization. sigmaaldrich.com The long alkyl chains would ensure solubility in organic monomers and confer flexibility and hydrophobicity to the final polymer.

Q & A

Q. Methodological Answer :

  • Strain Selection : Use strains like Serratia marcescens (degradation via denitration) or Rhodococcus sp. DN22 (utilizes RDX as a nitrogen source) .
  • Experimental Design :
    • Enrichment Cultures : Incubate soil samples with RDX (50–200 mg/kg) under aerobic/anaerobic conditions.
    • Metabolite Tracking : Monitor nitroso derivatives (MNX, TNX) via HPLC with UV detection (λ = 254 nm) .
    • Response Surface Methodology (RSM) : Optimize pH, temperature, and nutrient ratios (e.g., C:N:P) to enhance degradation rates .
      Contradiction Note : Discrepancies in metabolite profiles between strains require comparative metabolomics to resolve .

Basic: What analytical techniques characterize substituted hexahydrotriazines?

Q. Methodological Answer :

  • Purity Analysis : GC with flame ionization detection (FID) for >98% purity thresholds .
  • Structural Elucidation :
    • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl, hydroxyethyl groups) .
    • Raman Spectroscopy : Identify pressure-induced phase transitions (e.g., γ-RDX at >4 GPa) .
  • Thermodynamic Data : NIST-recommended calorimetry for enthalpy of formation and strain energy calculations .

Advanced: What computational models predict RDX’s crystalline behavior under high pressure?

Q. Methodological Answer :

  • Force Fields : Buckingham (6-exp) potentials model non-bonded interactions (van der Waals, electrostatic) .
  • Simulation Protocols :
    • Molecular Dynamics (MD) : Simulate lattice stability at varying pressures (0–10 GPa).
    • Monte Carlo Packing : Predict crystal density and detonation velocity correlations .
  • Validation : Compare simulated Raman spectra with experimental high-pressure data (e.g., γ-RDX phase at 296 K) .

Basic: How to assess hydrolytic stability of hydroxyethyl-substituted hexahydrotriazines?

Q. Methodological Answer :

  • Hydrolysis Kinetics :
    • Incubate compound in buffered solutions (pH 4–9) at 25–50°C.
    • Quantify formaldehyde release via colorimetric assays (e.g., Nash reagent) .
  • Toxicological Evaluation : Classify germ cell mutagenicity based on formaldehyde bioavailability (e.g., Category 3B under EU guidelines) .

Advanced: What strategies resolve contradictions in RDX degradation pathways across microbial strains?

Q. Methodological Answer :

  • Comparative Metabolomics : Use LC-MS/MS to profile strain-specific metabolites (e.g., S. marcescens produces nitrite, while Rhodococcus sp. yields NH₃) .
  • Isotopic Tracing : Employ ¹⁵N-labeled RDX to track nitrogen incorporation into biomass .
  • Meta-Analysis : Cross-reference degradation pathways with genomic databases (e.g., KEGG) to identify conserved enzymatic clusters .

Basic: What safety protocols are critical for handling trimethyl-substituted hexahydrotriazines?

Q. Methodological Answer :

  • Ventilation : Use fume hoods to mitigate vapor exposure (boiling point: ~150°C for trimethyl derivatives) .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent dermal/ocular contact .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does high-pressure phase behavior influence RDX detonation properties?

Q. Methodological Answer :

  • Phase Diagram Mapping : Use diamond anvil cells (DAC) to study α→γ phase transitions (>4 GPa) via X-ray diffraction .
  • Detonation Velocity Correlation : Relate crystal density (1.82 g/cm³ for α-RDX) to Chapman-Jouguet pressure using thermochemical codes (e.g., CHEETAH) .
  • Shock Sensitivity Testing : Employ gap tests to measure initiation thresholds under controlled pressures .

Tables for Key Parameters

Table 1 : Microbial Strains for RDX Biodegradation

StrainDegradation PathwayKey MetabolitesReference
Serratia marcescensDenitrationNO₂⁻, CH₂O
Rhodococcus sp. DN22Nitrogen assimilationNH₃, CO₂

Table 2 : Computational Models for RDX Crystal Stability

ModelPressure Range (GPa)Predicted PhaseValidation Method
Buckingham Potential0–10α, γRaman Spectroscopy

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